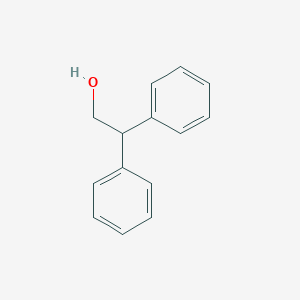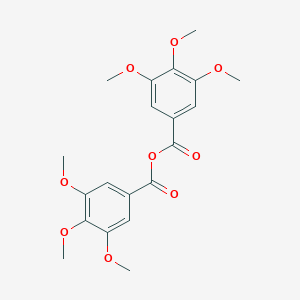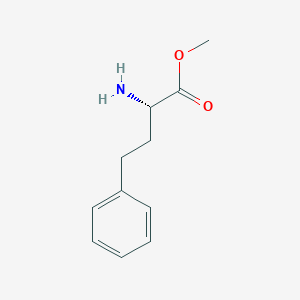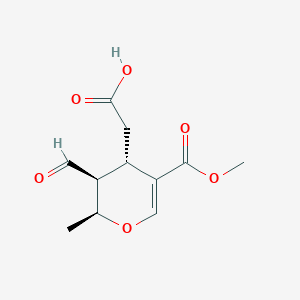![molecular formula C11H13N3 B156548 Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI) CAS No. 136722-96-8](/img/structure/B156548.png)
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI), commonly known as TMS, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TMS has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of TMS is not fully understood. However, studies have suggested that it interacts with various molecular targets, including GABA-A receptors, voltage-gated calcium channels, and acetylcholinesterase. TMS has been found to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been shown to inhibit the activity of voltage-gated calcium channels, which play a critical role in the release of neurotransmitters.
Biochemical and Physiological Effects
TMS has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the central nervous system. TMS has also been found to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in the pathogenesis of various neurological disorders. Additionally, TMS has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a critical role in the growth and survival of neurons.
実験室実験の利点と制限
TMS has several advantages for lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. TMS has also been found to exhibit a broad range of biological activities, making it a potential candidate for the treatment of various diseases. However, TMS has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, TMS has been found to exhibit some toxicity at high doses, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on TMS. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Studies have shown that TMS exhibits anti-tumor activity, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its potential as a treatment for Alzheimer's disease. TMS has been shown to inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Further research is needed to determine its efficacy in vivo. Additionally, further research is needed to investigate the mechanism of action of TMS and its potential molecular targets.
合成法
TMS can be synthesized through various methods, including the condensation reaction between o-phenylenediamine and 2-methyl-3-oxobutanal. Another method involves the reaction between 2-amino-4-methylpyridine and 2-formylbenzoic acid. The synthesis of TMS requires careful optimization of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
TMS has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. TMS has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, TMS has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
特性
CAS番号 |
136722-96-8 |
|---|---|
製品名 |
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI) |
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene |
InChI |
InChI=1S/C11H13N3/c1-8-6-14-7-13-10-4-2-3-9(5-12-8)11(10)14/h2-4,7-8,12H,5-6H2,1H3 |
InChIキー |
IEMDVZVZBNIBBT-UHFFFAOYSA-N |
SMILES |
CC1CN2C=NC3=CC=CC(=C32)CN1 |
正規SMILES |
CC1CN2C=NC3=CC=CC(=C32)CN1 |
同義語 |
Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

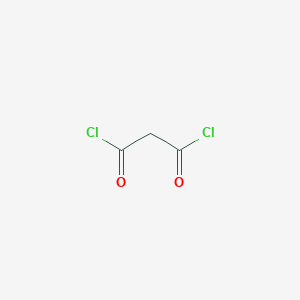
![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)


